![molecular formula C25H40N4O4 B3970049 1'-benzyl-4-(4-ethyl-1-piperazinyl)-1,4'-bipiperidine oxalate](/img/structure/B3970049.png)
1'-benzyl-4-(4-ethyl-1-piperazinyl)-1,4'-bipiperidine oxalate
Übersicht
Beschreibung
1-Benzyl-4-(4-ethyl-1-piperazinyl)-1,4'-bipiperidine oxalate, also known as BEBPO, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1'-benzyl-4-(4-ethyl-1-piperazinyl)-1,4'-bipiperidine oxalate has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to act as a potent and selective inhibitor of the dopamine transporter. This makes it a potential candidate for the development of drugs for the treatment of Parkinson's disease and other dopamine-related disorders.
Wirkmechanismus
The mechanism of action of 1'-benzyl-4-(4-ethyl-1-piperazinyl)-1,4'-bipiperidine oxalate involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its ability to inhibit the dopamine transporter. Increased dopamine signaling in the brain can lead to a range of effects, including increased motivation, improved cognitive function, and enhanced mood. However, excessive dopamine signaling can also lead to adverse effects, such as addiction and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1'-benzyl-4-(4-ethyl-1-piperazinyl)-1,4'-bipiperidine oxalate for lab experiments is its selectivity for the dopamine transporter, which makes it a useful tool for studying dopamine signaling in the brain. However, one limitation of this compound is its relatively short half-life, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1'-benzyl-4-(4-ethyl-1-piperazinyl)-1,4'-bipiperidine oxalate. One potential direction is the development of more potent and selective inhibitors of the dopamine transporter based on the structure of this compound. Another direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the use of this compound as a tool for studying the role of dopamine in various neurological and psychiatric disorders is an area of ongoing research.
Eigenschaften
IUPAC Name |
1-[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]-4-ethylpiperazine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N4.C2H2O4/c1-2-24-16-18-27(19-17-24)23-10-14-26(15-11-23)22-8-12-25(13-9-22)20-21-6-4-3-5-7-21;3-1(4)2(5)6/h3-7,22-23H,2,8-20H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPLEXAGXNIXNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.